Superior MERTK Inhibition vs. Lead Compound UNC569: 20-Fold Improvement in Potency
Compared to its predecessor and parent compound, UNC569, UNC1062 demonstrates a significant improvement in MERTK inhibitory potency. UNC1062 achieves an IC50 of 1.1 nM against MERTK [1]. In contrast, the lead compound UNC569 exhibits an IC50 of approximately 20 nM against MERTK [2]. This represents a roughly 18- to 20-fold enhancement in biochemical potency for UNC1062.
| Evidence Dimension | MERTK Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.1 nM |
| Comparator Or Baseline | UNC569: 20 nM |
| Quantified Difference | ~18- to 20-fold more potent |
| Conditions | In vitro kinase activity assay |
Why This Matters
This quantifiable potency gain makes UNC1062 the superior tool compound for achieving robust target engagement in vitro at lower concentrations, minimizing off-target effects compared to the parent compound.
- [1] Liu, J., Zhang, W., Stashko, M. A., et al. (2013). UNC1062, a new and potent Mer inhibitor. European Journal of Medicinal Chemistry, 65, 83–93. View Source
- [2] Liu, J., Yang, C., Simpson, C., et al. (2012). Discovery of Small Molecule Mer Kinase Inhibitors for the Treatment of Pediatric Acute Lymphoblastic Leukemia. ACS Medicinal Chemistry Letters, 3(2), 129–134. View Source
